4'-Hydroxy-3'-nitroacetophenone

Beschreibung

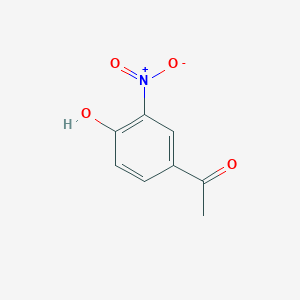

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNKVWGVSHRIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212586 | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-56-1 | |

| Record name | 4-Hydroxy-3-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Mechanistic Studies of 4 Hydroxy 3 Nitroacetophenone

Established Synthetic Pathways to 4'-Hydroxy-3'-nitroacetophenone

The preparation of this compound is most commonly achieved through the nitration of 4-hydroxyacetophenone. chemicalbook.com Traditional methods have laid the groundwork for more advanced and refined synthetic strategies.

Regioselective Nitration of Phenolic Acetophenones

The direct nitration of 4-hydroxyacetophenone using a mixture of nitric acid and sulfuric acid is a classic method. google.com The hydroxyl group of the phenol (B47542) is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. This alignment of directing effects favors the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the acetyl group, resulting in the desired this compound.

Another established method involves the use of fuming nitric acid in acetic acid. google.com While effective, these traditional methods often require harsh conditions and can lead to the formation of byproducts, necessitating careful control of reaction parameters to achieve high regioselectivity. Research has also explored the use of sodium nitrate (B79036) in the presence of melamine (B1676169) trisulfonic acid, which offers good selectivity between ortho and para positions. researchgate.net

Catalytic Approaches in this compound Synthesis

To overcome the limitations of traditional nitration methods, various catalytic systems have been developed. The use of metal salt catalysts, such as copper salts, in the presence of a nitrating agent like ammonium (B1175870) nitrate in an acetic acid solution has been shown to provide high yields under milder conditions. google.com For instance, a method utilizing a copper hydroxide (B78521) or copper acetate (B1210297) catalyst with ammonium nitrate in an aqueous acetic acid solution at temperatures between 60-120°C has been reported to be suitable for industrial production due to its simple operation and reduced waste. google.com

The catalytic activity of different metal nitrates has also been investigated. While reagents like Cr(NO₃)₃·9H₂O or Cu(NO₃)₂·3H₂O can increase the selectivity of the mononitration reaction, their high cost and the environmental impact of their disposal are significant drawbacks. google.com Bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) have also been explored as highly active and selective catalysts for related reactions, suggesting potential applicability in the synthesis of acetophenone (B1666503) derivatives. rsc.orgrsc.org

Innovative Synthetic Strategies for Enhanced Efficiency and Selectivity

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes.

Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to replace hazardous reagents like concentrated nitric and sulfuric acids with safer alternatives. One such approach involves the use of calcium nitrate in acetic acid, which can be effectively utilized with microwave irradiation to synthesize this compound in high yields and with significantly reduced reaction times. gordon.edu This microwave-assisted method is not only efficient but also aligns with green chemistry principles by using less hazardous materials and reducing energy consumption. gordon.edu

Another green approach employs a grinding technique for the synthesis of related chalcones from 4-hydroxyacetophenone, suggesting that solvent-free or minimal-solvent methods could be adapted for the synthesis of this compound. researchgate.net The use of recyclable catalysts, such as a PEG200-based dicationic acidic ionic liquid, has also been shown to improve the para-selectivity in the nitration of alkyl-benzenes, indicating a potential avenue for enhancing the regioselectivity in the synthesis of this compound. researchgate.net

| Reagent System | Conditions | Yield | Reference |

| Calcium Nitrate / Acetic Acid | Microwave irradiation, <10 min | High | gordon.edu |

| Ammonium Nitrate / Copper Acetate | 100°C, 24h | 93.1% | google.com |

| Nitric Acid / Sulfuric Acid | Conventional heating | - | google.com |

| Fuming Nitric Acid / Acetic Acid | Conventional heating | - | google.com |

Flow Chemistry and Continuous Processing for this compound Production

While specific examples for the continuous flow synthesis of this compound are not extensively documented in the provided results, the principles of flow chemistry offer significant advantages for its production. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for exothermic reactions like nitration. The use of supported catalysts, such as the Fe25Ru75@SILP system demonstrated for the hydrodeoxygenation of acetophenone derivatives in a continuous flow setup, highlights the potential for developing robust and efficient continuous processes for the synthesis of this compound. rsc.orgrsc.org

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound occurs via an electrophilic aromatic substitution (S_EAr) mechanism. The key electrophile in the nitration reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. nih.govautomate.video

The mechanism of electrophilic aromatic nitration has been a subject of intense debate and study. nih.gov It is now generally understood to proceed through a series of intermediates. researchgate.net The process begins with the interaction of the nitronium ion with the π-electron system of the aromatic ring, forming a π-complex. nih.gov This initial complex is unoriented and rapidly and reversibly formed. nih.gov

Following the π-complex, a more organized intermediate, often described as an intimate radical cation-molecule pair or a single-electron transfer (SET) complex, can form. researchgate.netresearchgate.net This intermediate then collapses to form the critical σ-complex, also known as the Wheland intermediate or arenium ion. nih.govresearchgate.net In this σ-complex, the aromaticity of the ring is temporarily broken, and the carbon atom at the site of substitution becomes tetravalent. nih.gov The formation of this σ-complex is typically the rate-determining step of the reaction. nih.gov

Finally, a proton is eliminated from the σ-complex, restoring the aromaticity of the ring and yielding the final nitrated product. nih.gov The regioselectivity of the reaction is determined by the stability of the σ-complex. For 4-hydroxyacetophenone, the electron-donating hydroxyl group and the electron-withdrawing acetyl group both favor the formation of the σ-complex where the nitro group is at the 3-position, leading to the high regioselectivity observed in the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Determination of 4 Hydroxy 3 Nitroacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically ¹H and ¹³C, the precise connectivity and structure of 4'-Hydroxy-3'-nitroacetophenone can be determined.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The spectrum typically displays signals corresponding to the three aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton.

The three aromatic protons appear as distinct multiplets due to spin-spin coupling. The proton at the C-2' position, being ortho to the electron-withdrawing acetyl group and meta to the nitro group, is expected to be the most deshielded. The proton at C-5' is ortho to the hydroxyl group and meta to the acetyl group, while the proton at C-6' is ortho to both the acetyl and nitro groups. The methyl protons of the acetyl group typically appear as a sharp singlet further upfield, around 2.6 ppm. The phenolic hydroxyl proton signal can be broad and its chemical shift is often concentration and solvent dependent.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| -CH₃ | ~2.6 | Singlet |

| Aromatic H (H-5') | ~7.2 | Doublet |

| Aromatic H (H-6') | ~8.2 | Doublet of doublets |

| Aromatic H (H-2') | ~8.7 | Doublet |

| -OH | Variable | Broad singlet |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative compilation.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the carbonyl carbon of the acetyl group, and one for the methyl carbon.

The carbonyl carbon (C=O) is typically the most deshielded, appearing significantly downfield (around 196 ppm). The aromatic carbons attached to the electron-withdrawing nitro group (C-3') and the hydroxyl group (C-4') also have characteristic chemical shifts. The carbon bearing the acetyl group (C-1') and the remaining aromatic carbons (C-2', C-5', C-6') can be assigned based on their chemical shifts and by comparison with related structures. nih.govchemicalbook.com The methyl carbon of the acetyl group is the most shielded, appearing furthest upfield. chemicalbook.com

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| -CH₃ | ~27 |

| Aromatic C (C-5') | ~120 |

| Aromatic C (C-2') | ~128 |

| Aromatic C (C-1') | ~130 |

| Aromatic C (C-6') | ~135 |

| Aromatic C (C-3') | ~138 |

| Aromatic C (C-4') | ~155 |

| C=O | ~196 |

Note: The assignments are based on predictive models and data from similar compounds. Exact values may vary based on experimental conditions.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment.

COSY: A ¹H-¹H COSY spectrum would definitively establish the connectivity between adjacent protons. It would show cross-peaks connecting the signals of H-5' and H-6', as well as H-6' and H-2', confirming their ortho relationship on the aromatic ring.

HSQC/HMQC: An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) experiment correlates directly bonded proton and carbon atoms. youtube.com This would allow for the unambiguous assignment of each protonated aromatic carbon (C-2', C-5', C-6') by linking its signal to the corresponding directly attached proton's signal. youtube.com The methyl carbon signal would also show a correlation to the methyl proton singlet.

Although specific experimental 2D NMR data for this compound is not widely published, the application of these techniques represents a standard methodology for its complete structural verification.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of key structural motifs in this compound.

The FT-IR spectrum of this compound provides a distinct "molecular fingerprint" and confirms the presence of its primary functional groups. nist.gov

O-H Stretch: A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl (-OH) group stretching vibration. Its broadness is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (e.g., 3090 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic ring. researchgate.net

C=O Stretch: A strong, sharp absorption peak around 1680-1695 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the ketone functional group. researchgate.net

NO₂ Stretches: The nitro group (-NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200 - 3500 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium |

| Carbonyl C=O Stretch | 1680 - 1695 | Sharp, Strong |

| Asymmetric NO₂ Stretch | ~1530 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Symmetric NO₂ Stretch | ~1350 | Strong |

Source: Data compiled from NIST and PubChem spectral databases. nih.govnist.gov

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman is often better for analyzing non-polar bonds and symmetric vibrations. nih.gov

In the Raman spectrum of this compound, the symmetric nitro stretch (~1350 cm⁻¹) is often a very strong and prominent peak. The aromatic ring vibrations, particularly the ring "breathing" modes, also give rise to strong signals. The carbonyl stretch is observable but may be weaker than in the IR spectrum. This technique is particularly useful for confirming the aromatic substitution pattern and the presence of the nitro group. nih.gov

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Frequency Shift (cm⁻¹) | Intensity |

| Symmetric NO₂ Stretch | ~1350 | Strong |

| Aromatic Ring Modes | 1580 - 1620 | Strong |

| Carbonyl C=O Stretch | ~1680 | Medium |

| Aromatic Ring Breathing | ~1000 | Medium |

Source: Data compiled from the PubChem spectral database. nih.gov

Analysis of Characteristic Vibrational Modes

Key vibrational modes for this compound include the stretching of the hydroxyl (-OH) group, the carbonyl (C=O) group of the acetophenone (B1666503) moiety, the nitro (NO₂) group, and various vibrations of the aromatic ring. The phenolic -OH stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The C=O stretching frequency for an acetophenone is expected around 1685 cm⁻¹. The nitro group exhibits both symmetric and asymmetric stretching vibrations, typically found in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

For a precise assignment of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable. nih.govnih.govnih.gov Such calculations, often performed with basis sets like B3LYP/6-311++G(d,p), can predict the vibrational frequencies and intensities, which can then be correlated with the experimental IR and Raman spectra. This combined experimental and theoretical approach allows for a definitive assignment of each vibrational mode, providing a deeper understanding of the molecular structure and bonding.

Table 1: Characteristic Vibrational Modes of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretching | 3200-3600 (broad) |

| Carbonyl (C=O) | C=O Stretching | ~1685 |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretching | 1300-1370 |

| Aromatic Ring | C-H Stretching | >3000 |

| Aromatic Ring | C=C Stretching | 1450-1600 |

| Methyl (-CH₃) | C-H Stretching | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of a conjugated system, including the benzene ring, the carbonyl group, and the nitro group, results in characteristic absorption bands.

The electronic spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding orbitals. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons, such as those on the oxygen atoms of the hydroxyl and carbonyl groups, to a π* antibonding orbital.

While specific experimental UV-Vis spectra for this compound in various solvents are not extensively documented in publicly available literature, studies on similar aromatic nitro compounds and acetophenones provide a basis for interpretation. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. In general, for compounds with structures like this compound, one can expect strong absorptions in the UV region. The presence of the nitro and hydroxyl groups as substituents on the aromatic ring can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted acetophenone.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular mass and elemental composition of this compound, as well as for elucidating its fragmentation pathways upon ionization. The nominal molecular weight of this compound is 181.15 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight. The fragmentation of the molecular ion provides valuable structural information. For this compound, several characteristic fragmentation pathways can be anticipated.

One of the primary fragmentation pathways for acetophenones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of a stable acylium ion. Another common fragmentation is the cleavage of the bond between the aromatic ring and the carbonyl group.

Based on GC-MS data available in public databases, prominent fragments for this compound are observed at m/z values of 166 and 120. nih.gov The fragment at m/z 166 likely corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. The fragment at m/z 120 could result from the subsequent loss of a nitro group (•NO₂, 46 Da) from the [M-CH₃]⁺ fragment or through other complex rearrangement and cleavage processes. The fragmentation of the nitro group itself can also occur, leading to the loss of NO (30 Da) or O (16 Da).

A detailed analysis of the fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments and comparison with the fragmentation of related compounds, allows for the confident identification of the structure of the fragments and the elucidation of the underlying fragmentation mechanisms.

Table 2: Observed Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 181 | [M]⁺˙ (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 120 | [M - CH₃ - NO₂]⁺ |

X-ray Diffraction Analysis for Crystalline and Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, the study of crystal structures of closely related substituted acetophenones can provide valuable insights into the expected solid-state conformation and packing of the target molecule. nih.govmdpi.comrasayanjournal.co.in For instance, the presence of the hydroxyl and nitro groups suggests the likelihood of intermolecular hydrogen bonding in the crystal lattice, which would significantly influence the crystal packing and physical properties of the compound. The planar aromatic ring may also lead to π-π stacking interactions between adjacent molecules. Obtaining single-crystal X-ray data for this compound would be a crucial step in fully understanding its solid-state chemistry.

Complementary Spectroscopic and Analytical Techniques in this compound Characterization

Beyond the core techniques discussed, other spectroscopic and analytical methods play a complementary role in the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. chemicalbook.com In the ¹H NMR spectrum, distinct signals would be observed for the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed information about the connectivity and chemical environment of the protons. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Chemical Transformations and Derivatization Research of 4 Hydroxy 3 Nitroacetophenone

Functional Group Reactivity Studies

The strategic manipulation of the functional groups of 4'-hydroxy-3'-nitroacetophenone allows for the synthesis of a diverse array of derivatives.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) in this compound is a key site for various chemical modifications. Its reactivity is influenced by its acidic nature and the electronic effects of the other substituents on the aromatic ring. mdpi.com

One of the primary reactions involving the hydroxyl group is etherification . This process typically involves the reaction of the phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, with an alkyl halide to form an ether. This transformation is crucial for protecting the hydroxyl group or for introducing new functionalities into the molecule.

Another significant reaction is its participation in nucleophilic substitution reactions . The hydroxyl group can act as a nucleophile, attacking electrophilic centers to form new covalent bonds. The efficiency of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

The hydroxyl group also plays a role in directing the regioselectivity of certain reactions. For instance, its presence can influence the position of incoming groups during electrophilic aromatic substitution, although the strong directing effects of the nitro and acetyl groups are generally more dominant.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., NaOH, K₂CO₃) | Alkoxy derivative | Protection of the hydroxyl group, introduction of new functionalities. |

| Nucleophilic Substitution | Electrophile | Substituted ether or ester | Formation of new C-O bonds. |

Transformations Involving the Nitro Group

The nitro group (-NO₂) is a versatile functional group that can undergo several important transformations, most notably reduction. The reduction of the nitro group to an amino group (-NH₂) is a fundamental step in the synthesis of many pharmaceutical intermediates and other fine chemicals. masterorganicchemistry.com

The choice of reducing agent is critical for achieving the desired outcome and can influence the chemoselectivity of the reaction, especially in the presence of other reducible groups like the ketone. scispace.comstackexchange.com Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is a clean and efficient method, though the catalyst can sometimes be sensitive to other functional groups.

Metal-Acid Systems: Reagents such as tin (Sn) in the presence of hydrochloric acid (HCl), or iron (Fe) in acidic media, are classic and effective methods for nitro group reduction. masterorganicchemistry.comstackexchange.comcommonorganicchemistry.com These systems are often chemoselective for the nitro group over the ketone. scispace.com

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) have also been utilized for the reduction of the nitro group.

The resulting 4'-hydroxy-3'-aminoacetophenone is a valuable intermediate for further synthetic modifications, including diazotization and subsequent coupling reactions to form azo dyes, or acylation to form amides.

| Reducing Agent/System | Product | Key Features |

|---|---|---|

| H₂/Pd/C | 4'-Hydroxy-3'-aminoacetophenone | Efficient, but can also reduce other functional groups. commonorganicchemistry.com |

| Sn/HCl | 4'-Hydroxy-3'-aminoacetophenone | Chemoselective for the nitro group. stackexchange.com |

| Fe/Acid | 4'-Hydroxy-3'-aminoacetophenone | Mild and chemoselective. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | 4'-Hydroxy-3'-aminoacetophenone | Alternative reducing agent. |

Reactions at the Acetophenone (B1666503) Moiety

The acetophenone moiety, with its carbonyl group (C=O) and α-methyl group, is a hub of reactivity.

The carbonyl group can undergo reduction to a secondary alcohol. umn.edu Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for this transformation, as they are less likely to reduce the nitro group. scispace.comstackexchange.com The resulting 1-(4-hydroxy-3-nitrophenyl)ethanol is another key derivative with potential applications in further synthesis.

The α-methyl group is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various reactions, most notably the Claisen-Schmidt condensation with an aldehyde to form a chalcone (B49325). rasayanjournal.co.inresearchgate.nettsijournals.com Chalcones, which are α,β-unsaturated ketones, are an important class of compounds with a wide range of biological activities. nih.gov The reaction of this compound with various substituted benzaldehydes leads to the formation of a library of nitro-substituted chalcones. guidechem.comrasayanjournal.co.in

| Reaction Type | Reagents | Product Type | Key Intermediate/Feature |

|---|---|---|---|

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Chemoselective reduction of the carbonyl group. stackexchange.comumn.edu |

| Claisen-Schmidt Condensation | Aldehyde, Base (e.g., NaOH) | Chalcone | Formation of an enolate intermediate. rasayanjournal.co.inresearchgate.net |

Synthetic Strategies for Advanced Derivatives

Building upon the fundamental reactivity of its functional groups, this compound serves as a platform for the synthesis of more complex molecules through various synthetic strategies.

Exploration of Nucleophilic Aromatic Substitution Reactions

While the electron-rich nature of the phenolic ring generally disfavors nucleophilic aromatic substitution (SNA), the presence of the strongly electron-withdrawing nitro group can activate the ring towards such reactions under specific conditions. masterorganicchemistry.comyoutube.com The nitro group, being ortho to a potential leaving group (if one were present), would significantly stabilize the negatively charged Meisenheimer complex intermediate that is characteristic of the SNA mechanism. youtube.com

Research in this area could involve the introduction of a good leaving group, such as a halogen, onto the aromatic ring, followed by reaction with various nucleophiles. The kinetics and regioselectivity of these reactions would be of significant interest.

Electrophilic Aromatic Substitution Patterns

The directing effects of the existing substituents on the aromatic ring of this compound are a crucial consideration for any further electrophilic aromatic substitution (EAS) reactions.

The hydroxyl group is an activating, ortho-, para-director.

The acetyl group is a deactivating, meta-director.

The nitro group is a strongly deactivating, meta-director.

A patent describes the synthesis of this compound via the nitration of 4-hydroxyacetophenone using a nitrating agent in the presence of a copper salt catalyst. google.com This highlights a practical application of electrophilic aromatic substitution to generate the title compound itself.

Condensation Reactions to Form Schiff Bases

The condensation of this compound with primary amines is a fundamental method for the synthesis of Schiff bases, also known as imines or azomethines. This reaction typically involves the nucleophilic addition of the amine to the carbonyl group of the acetophenone, followed by a dehydration step to form the characteristic -C=N- double bond. The reaction is generally catalyzed by a few drops of acid, such as glacial acetic acid, or can be performed under basic conditions.

The general synthetic route involves refluxing equimolar amounts of this compound and a selected primary amine in a suitable solvent, commonly ethanol (B145695) or methanol (B129727). The presence of the hydroxyl (-OH) and nitro (-NO₂) groups on the aromatic ring of the acetophenone can influence the reactivity of the carbonyl group and the properties of the resulting Schiff base.

Research has shown the successful synthesis of various Schiff bases from substituted aromatic aldehydes and ketones. For instance, Schiff bases have been prepared by condensing 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with various haloanilines. researchgate.netresearchgate.netjocpr.com This process involves dissolving the nitrovanillin in ethanol and adding the respective aniline (B41778), followed by refluxing the mixture. researchgate.netresearchgate.netjocpr.com The products are typically colored solids and can be purified by recrystallization from a suitable solvent like absolute ethanol. researchgate.netresearchgate.net

A representative reaction is the condensation with various substituted anilines. The resulting Schiff bases, 4-{(E)-[(aryl)imino]methyl}-2-methoxy-6-nitrophenols, have been synthesized and characterized using spectroscopic methods. researchgate.netresearchgate.net While the starting material in this specific study is a benzaldehyde (B42025) derivative, the principle is directly applicable to this compound.

The table below details representative examples of Schiff bases synthesized from the structurally related 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and various anilines, illustrating the types of derivatives that can be obtained from this compound.

| Starting Aniline | Product IUPAC Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Aniline | 2-Methoxy-6-nitro-4-[(E)-(phenylimino)methyl]phenol | 82 | 135 | researchgate.net |

| 4-Chloroaniline | 4-[(E)-[(4-chlorophenyl)imino]methyl]-2-methoxy-6-nitrophenol | 85 | 168 | researchgate.net |

| 4-Bromoaniline | 4-[(E)-[(4-bromophenyl)imino]methyl]-2-methoxy-6-nitrophenol | 80 | 172 | researchgate.net |

| 4-Iodoaniline | 4-[(E)-[(4-iodophenyl)imino]methyl]-2-methoxy-6-nitrophenol | 79 | 170 | researchgate.net |

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, primarily through its reactive keto and activated aromatic functionalities. A significant pathway involves the Claisen-Schmidt condensation to form chalcones, which are key intermediates for flavonoids and other heterocyclic systems. rjpbcs.com

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. rasayanjournal.co.in In the case of this compound, it can react with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent to yield chalcones (1,3-diaryl-2-propen-1-ones). rjpbcs.comrasayanjournal.co.in These chalcones are characterized by an α,β-unsaturated ketone system that serves as a versatile building block for further cyclization reactions to form heterocycles like pyrazolines, benzothiazepines, and flavones. rjpbcs.com

For example, the general procedure for chalcone synthesis involves stirring an equimolar mixture of the substituted acetophenone and a suitable aldehyde in a solvent like ethanol with an aqueous solution of a strong base. rasayanjournal.co.in The reaction progress can be monitored by thin-layer chromatography. The resulting chalcone precipitates from the solution and can be collected by filtration and purified by recrystallization. rasayanjournal.co.in The use of green chemistry approaches, such as using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent or employing solvent-free grinding techniques, has also been reported for chalcone synthesis. rjpbcs.comrasayanjournal.co.in

The table below presents examples of chalcones synthesized from substituted acetophenones and benzaldehydes, demonstrating the general methodology applicable to this compound.

| Acetophenone Reactant | Aldehyde Reactant | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyacetophenone | 4-Hydroxybenzaldehyde | Grinding, Solvent-free, 30 min | 4'-Hydroxy-4-hydroxy chalcone | 66.67 | rasayanjournal.co.in |

| 4-Hydroxyacetophenone | 2-Chlorobenzaldehyde | KOH, PEG-400, 40°C, 1 hr | 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | - | rjpbcs.com |

| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH, PEG-400 | 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | - | rjpbcs.com |

| p-Nitroacetophenone | Substituted Benzaldehydes | NaOH, Ethanol, Reflux | Substituted 4-nitro-chalcones | - | rasayanjournal.co.in |

Beyond chalcones, the nitro group in this compound makes it a suitable substrate for synthesizing various nitrogen- and oxygen-containing heterocycles. Nitroalkenes, which can be derived from such compounds, are versatile precursors for synthesizing three- to six-membered heterocyclic rings through reactions like Michael additions and cycloadditions. researchgate.netrsc.org

Metal Complexation Studies with this compound Derivatives

The derivatives of this compound, particularly the Schiff bases discussed in section 5.2.3, are excellent ligands for forming coordination complexes with various metal ions. The presence of multiple donor atoms, such as the azomethine nitrogen, phenolic oxygen, and the nitro group oxygen atoms, allows these ligands to act as bidentate or tridentate chelating agents. nih.gov

The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or sulfates) in a suitable solvent, often methanol or ethanol. The mixture is typically refluxed for several hours, during which the metal complex precipitates. nih.gov The resulting complexes are often colored, stable solids that can be characterized by various spectroscopic and analytical techniques.

Research on Schiff bases derived from similar hydroxyacetophenones has demonstrated their ability to form stable complexes with transition metals like Co(II) and oxovanadium(IV) [VO(II)]. nih.gov For example, Schiff bases synthesized from 2-hydroxy acetophenone and various amines have been used to prepare Co(II) and VO(II) complexes. Elemental analysis, spectral data (IR, electronic spectra), magnetic susceptibility measurements, and thermal analysis are used to elucidate the structure of these complexes, confirming the coordination of the metal ion to the ligand's donor sites. nih.gov

The coordination typically occurs through the phenolic oxygen (after deprotonation) and the imine nitrogen. This chelation often leads to the formation of stable five- or six-membered rings involving the metal center. Such complexation can significantly alter the electronic and steric properties of the organic ligand.

The table below summarizes findings on metal complexes formed with Schiff bases derived from related acetophenones, which provides a model for the expected behavior of derivatives of this compound.

| Ligand (Schiff Base derived from) | Metal Ion | Proposed Geometry | Key Findings | Reference |

|---|---|---|---|---|

| 2-Hydroxy acetophenone and Nicotinamide | Co(II) | Tetragonal | Ligand acts as a bidentate chelating agent. | nih.gov |

| 2-Hydroxy acetophenone and Isoniazid | Co(II) | Tetragonal | Complexes show higher antimicrobial activity than the free ligand. | nih.gov |

| 2-Hydroxy acetophenone and Nicotinamide | VO(IV) | Tetragonal | Coordination via phenolic oxygen and imine nitrogen confirmed by IR spectra. | nih.gov |

| 2-Hydroxy acetophenone and Isoniazid | VO(IV) | Tetragonal | Thermal data shows the degradation pattern of the complexes. | nih.gov |

Advanced Research Applications of 4 Hydroxy 3 Nitroacetophenone and Its Derivatives

Role as a Versatile Organic Synthesis Intermediate in Complex Molecule Construction

4'-Hydroxy-3'-nitroacetophenone serves as a fundamental building block in the field of organic synthesis. guidechem.com Its utility stems from the reactivity of its distinct functional groups—the hydroxyl (-OH), nitro (-NO2), and acetyl (-COCH3) groups—which allow for a wide array of chemical transformations. guidechem.comontosight.ai This versatility enables chemists to use it as a starting material or key intermediate for constructing more complex organic molecules. guidechem.com

The compound's applications extend to the synthesis of various fine chemicals. For instance, it is used as an intermediate in the production of dyes and fragrances. guidechem.com A specific example of its reactivity is the Claisen-Schmidt condensation reaction with thiophene-2-carbaldehyde (B41791) in the presence of aqueous sodium hydroxide (B78521) to yield 4-Hydroxy-3-nitro-ω-thiophenylideneacetophenone. guidechem.com This reaction highlights its role as a reactive ketone that can participate in carbon-carbon bond formation, a fundamental process in building molecular complexity. The synthesis of this compound itself is typically achieved through the nitration of p-hydroxyacetophenone. ontosight.aichemicalbook.com

Contribution to Pharmaceutical Development Research as a Precursor Molecule

The structural features of this compound make it an important intermediate in the pharmaceutical industry. chemimpex.comgoogle.com It is a precursor in the synthesis of a variety of compounds with potential therapeutic properties, including those with antioxidant and antibacterial activities. guidechem.com

Building Blocks for Targeted Pharmaceutical Agents

As a versatile chemical precursor, this compound is integral to the synthesis of targeted pharmaceutical agents. ontosight.aichemimpex.com Its molecular framework can be modified through various reactions to create lead compounds for drug discovery programs. Researchers utilize it in the development of potential treatments for a range of conditions, leveraging its reactive sites to build molecules designed to interact with specific biological targets. guidechem.comgoogle.com

Intermediates in the Synthesis of M1 Receptor Agonists

This compound is a crucial intermediate in the synthesis of muscarinic M1 receptor agonists. google.com These agonists are a class of drugs investigated for their potential in treating serious neurological and cognitive disorders. google.commdpi.com Research has targeted M1 receptors for conditions such as schizophrenia, cognitive impairments associated with schizophrenia, and Alzheimer's disease. google.commdpi.com The synthesis of these complex therapeutic candidates often involves multiple steps where this compound serves as a key starting material. google.com

Precursors for Compounds Investigated for Gastric Ulcer-Related Research

In the realm of gastroenterology research, this compound is used as a raw material to synthesize compounds with potential applications in treating peptic ulcers. google.com Specifically, it is a precursor for the synthesis of 4-(4-hydroxy-3-nitrophenyl)-4-oxo-(2E)/(2Z)-butenoic acid. google.com This derivative, particularly when formulated as a salt with famotidine, has demonstrated significant pharmacological activity. google.com It has been shown to inhibit gastric acid secretion and possess cytoprotective effects on the stomach lining, making it a candidate for the prevention and treatment of ulcerative diseases of the esophagus, stomach, and duodenum. google.comnih.gov

Development in Advanced Analytical Chemistry Methodologies

Beyond its role in synthesis, this compound has found utility in the field of analytical chemistry. chemimpex.com Its chemical properties are leveraged to develop new methods for detection and quantification.

Utility as a Reagent in Analytical Detection and Quantification Techniques

This compound acts as a valuable reagent in various analytical methods. chemimpex.com Its distinct chromophoric properties, arising from the nitro and carbonyl groups on the aromatic ring, make it suitable for use in spectrophotometry. chemimpex.com This allows for its application in methods designed to detect and quantify other substances. Furthermore, it has been employed as a reagent in the detection and quantification of certain metal ions, highlighting its utility in areas such as environmental monitoring. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6322-56-1 | guidechem.comchemicalbook.com |

| Molecular Formula | C8H7NO4 | guidechem.comchemicalbook.com |

| Molecular Weight | 181.15 g/mol | chemicalbook.comchemicalbook.com |

| Appearance | Light yellow to amber powder/crystal | guidechem.comchemicalbook.com |

| Melting Point | 132-135 °C | chemicalbook.comchemicalbook.com |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate (B1210297) | chemicalbook.comchemicalbook.com |

| pKa | 5.18 ± 0.14 (Predicted) | guidechem.comchemicalbook.com |

Table 2: Summary of Synthetic Applications

| Precursor | Synthetic Product/Class | Field of Application | Reference |

|---|---|---|---|

| This compound | 4-Hydroxy-3-nitro-ω-thiophenylideneacetophenone | Organic Synthesis | guidechem.com |

| This compound | Muscarinic M1 Receptor Agonists | Pharmaceutical Research (Neurology, Psychiatry) | google.com |

| This compound | 4-(4-hydroxy-3-nitrophenyl)-4-oxo-(2E)/(2Z)-butenoic acid | Pharmaceutical Research (Gastroenterology) | google.com |

Application in Spectrophotometric Assays based on Chromophoric Properties

The distinct molecular structure of this compound makes it a valuable tool in analytical chemistry, particularly in the development of spectrophotometric assays. chemimpex.com Its utility stems from its inherent chromophoric properties, which are conferred by the acetophenone (B1666503) core substituted with a hydroxyl (-OH) group and a nitro (-NO₂) group. guidechem.com This specific arrangement of functional groups on the aromatic ring creates a conjugated system that absorbs light in the ultraviolet-visible (UV-Vis) region. chemimpex.com

The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group enhances the molecule's ability to act as a chromophore. Changes in the chemical environment surrounding the molecule, such as pH shifts or the formation of complexes with metal ions, can alter its electronic structure. These alterations lead to a measurable shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity, forming the basis of a quantitative assay. chemimpex.com Researchers can leverage these spectral changes to detect and quantify the concentration of specific analytes that interact with this compound. chemimpex.com

Table 1: Spectroscopic Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₇NO₄ | sigmaaldrich.comsigmaaldrich.comnist.gov |

| Molecular Weight | 181.15 g/mol | sigmaaldrich.comsigmaaldrich.comnist.gov |

| Appearance | Yellow Solid / Light orange to Yellow to Green powder to crystal | guidechem.comchemicalbook.comtcichemicals.com |

| Key Functional Groups | Hydroxyl (-OH), Nitro (-NO₂), Ketone (C=O) | guidechem.com |

| Chromophoric Nature | The conjugated system of the aromatic ring with electron-withdrawing and electron-donating groups allows for UV-Vis light absorption, making it useful in spectrophotometry. | chemimpex.com |

Derivatization Agent in Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

In the realm of advanced analytical techniques, derivatization is a key strategy to enhance the detection and chromatographic separation of molecules that inherently possess poor ionization efficiency or chromatographic retention. mdpi.comlcms.cz While direct use of this compound as a derivatizing agent is not extensively documented in mainstream literature, its structural analogs, such as 2-bromo-4′-nitroacetophenone (BNAP), serve as a prime example of its potential in this role for UHPLC-MS/MS applications. mdpi.com

Derivatization with a nitroacetophenone-containing reagent introduces a tag that significantly improves the analyte's properties for MS detection. mdpi.com The primary goals of such derivatization are to improve ionization efficiency, typically in positive ion mode, and to increase the mass of the analyte for more specific detection. mdpi.com

A recent study demonstrated the successful use of BNAP for the sensitive determination of tryptophan and its metabolites in human plasma. mdpi.com The derivatization procedure involved the reaction of BNAP with the target analytes, followed by analysis using a reversed-phase UHPLC-MS/MS method. mdpi.com This approach highlights how the nitroacetophenone moiety can be leveraged to create derivatives with superior analytical characteristics. mdpi.com The principles of this application could readily be extended to this compound, which could be chemically modified to act as a derivatization reagent for specific functional groups.

Table 2: Example of Nitroacetophenone-based Derivatization for UHPLC-MS/MS

| Parameter | Finding with 2-bromo-4′-nitroacetophenone (BNAP) | Source |

|---|---|---|

| Target Analytes | Tryptophan and 10 of its metabolites | mdpi.com |

| Matrix | Human Plasma | mdpi.com |

| Derivatization Goal | To improve analytical properties for RP-UHPLC-MS/MS analysis. | mdpi.com |

| Detection Limits (LODs) | Achieved low detection limits in the range of 0.15–9.43 ng/mL. | mdpi.com |

| Significance | The method proved applicable for analyzing clinical samples and identifying significant changes in metabolite levels in Alzheimer's disease patients. | mdpi.com |

Exploration in Materials Science Research

The versatile chemical structure of this compound makes it a compound of interest in materials science. chemimpex.comontosight.ai Its functional groups offer reactive sites for incorporation into larger molecular frameworks, enabling the development of materials with tailored properties. chemimpex.com

Incorporation into Specialty Coatings and Polymer Development

Research in materials science explores the use of this compound as a building block for new polymers and specialty coatings. chemimpex.com The hydroxyl and nitro groups can be chemically modified to create monomers that can then be polymerized. For instance, the hydroxyl group can undergo esterification or etherification, while the nitro group can be reduced to an amine, providing two distinct points for polymerization reactions.

The incorporation of this molecule into a polymer backbone can enhance specific properties of the resulting material, such as thermal stability, resistance to environmental degradation, or optical characteristics. chemimpex.com The aromatic and polar nature of the compound can contribute to improved durability and specific surface interactions, which are desirable traits for specialty coatings. chemimpex.com

Use in the Synthesis of Specialized Dyes and Pigments

A significant application of this compound in materials science is its role as a key intermediate in the synthesis of specialized dyes and pigments, particularly azo dyes. chemimpex.comontosight.aijbiochemtech.com Azo dyes are a major class of colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophoric system. jbiochemtech.comontosight.ai

The synthesis typically involves a two-step process:

Diazotization: The nitro group of this compound is first reduced to an amino group (-NH₂), forming 3'-amino-4'-hydroxyacetophenone. This amine is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. jbiochemtech.com

Azo Coupling: The resulting diazonium salt is a reactive electrophile that is then coupled with another aromatic compound (a coupling component), such as a phenol (B47542) or an aniline (B41778) derivative. jbiochemtech.comncsu.eduresearchgate.net The hydroxyl group on the this compound-derived ring influences the final color and properties of the dye.

By varying the coupling component, a wide array of dyes with different colors—from yellow and orange to red and brown—and fastness properties can be synthesized for applications in the textile industry and beyond. jbiochemtech.comncsu.edu

Applications in Biochemical Research for Pathway Investigations and Enzyme Interactions

In biochemical and pharmaceutical research, this compound and its derivatives are utilized as tools to investigate metabolic pathways and study enzyme-ligand interactions. chemimpex.com The compound's structure allows it to interact with the active sites of specific enzymes, potentially leading to inhibition. biosynth.com

One notable example is its documented activity as an inhibitor of xanthine (B1682287) oxidase. biosynth.com Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. By inhibiting this enzyme, compounds like this compound can be used in research to understand the enzyme's mechanism and to explore potential therapeutic strategies for conditions associated with excess uric acid, such as gout. biosynth.com Its inhibitory action allows researchers to probe the structure and function of the enzyme's active site, providing insights into metabolic regulation. chemimpex.com This utility as an enzyme inhibitor makes it a valuable compound for dissecting complex biochemical pathways and identifying potential targets for drug development. chemimpex.comgoogle.com

Future Research Directions and Emerging Paradigms for 4 Hydroxy 3 Nitroacetophenone

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning models, particularly neural networks and random forests, can be trained on large datasets of reactions involving substituted acetophenones. These models can predict the outcomes of novel reactions, including yield and potential byproducts, by analyzing the complex interplay between reactants, catalysts, solvents, and temperature. chemicalbook.commdpi.com For 4'-Hydroxy-3'-nitroacetophenone, this could mean identifying the most efficient catalysts for selective transformations, such as the reduction of the nitro group without affecting the ketone.

Furthermore, optimization algorithms can navigate the vast parameter space of a chemical reaction to find the global optimum conditions for maximizing yield and minimizing waste, a task that is often too complex for traditional experimental design. mdpi.com Inverting these trained models can also help uncover new chemical principles and generate testable hypotheses regarding the factors that govern reaction success. rsc.org

| AI/ML Application Area | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Accurately forecast the yield and success rate of new, untested reactions, reducing experimental trial-and-error. chemicalbook.com |

| Retrosynthetic Analysis | Propose novel and efficient multi-step synthesis pathways for complex derivatives starting from this compound. nih.gov |

| Condition Optimization | Identify optimal reaction parameters (temperature, solvent, catalyst) to maximize product yield and process sustainability. mdpi.com |

| Mechanism Elucidation | Generate hypotheses about reaction mechanisms by analyzing patterns in successful versus failed ("dark") reactions. rsc.org |

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional synthesis of this compound often involves the nitration of 4'-hydroxyacetophenone using strong acids like nitric and sulfuric acid, which poses environmental and safety challenges. guidechem.com Future research is heavily focused on developing greener and more sustainable synthetic methodologies.

Promising avenues include:

Enzymatic Synthesis : Utilizing enzymes, such as transaminases, for the synthesis of acetophenone (B1666503) derivatives offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net

Eco-Friendly Catalysis : Replacing hazardous liquid acids with solid, reusable catalysts like p-toluenesulfonic acid or zeolites for reactions such as Fries rearrangement can significantly reduce waste and environmental impact.

Electrochemical Methods : Electrochemical synthesis presents a viable alternative for both oxidation and reduction processes. The electrochemical reduction of related compounds like 4-nitrophenol to 4-aminophenol has been studied extensively and could be adapted for selective transformations of this compound. researchgate.net

Improved Nitration Protocols : A recently patented method utilizes a copper salt catalyst with ammonium (B1175870) nitrate (B79036) in an aqueous organic acid solution. This approach is reported to have milder reaction conditions, simpler operation, and higher yields, making it suitable for industrial production with less environmental waste. researchgate.net

| Synthesis Method | Traditional Approach | Sustainable Alternative | Key Advantages |

| Nitration | Mixed Nitric/Sulfuric Acid | Copper-catalyzed reaction with ammonium nitrate researchgate.net | Milder conditions, less acidic waste, higher yield. |

| Acylation | Friedel-Crafts with AlCl₃ | Fries rearrangement with solid acid catalysts | Recyclable catalyst, reduced corrosive waste. |

| Reduction | Metal hydrides or catalytic hydrogenation | Electrochemical reduction researchgate.net | Avoids hazardous reagents, uses electricity as a "clean" reductant. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The multifunctionality of this compound makes it a prime candidate for exploring novel chemical reactions. guidechem.com Future work will likely focus on chemoselective transformations that target one functional group while preserving the others. For instance, selective hydrodeoxygenation of the ketone group in the presence of the nitro and hydroxyl groups can lead to valuable ethyl-substituted nitrophenols.

Unconventional activation methods, such as photoredox catalysis or mechanochemistry, could unlock new reaction pathways that are inaccessible under standard thermal conditions. The compound can also serve as a key building block in multicomponent reactions, allowing for the rapid construction of complex molecular architectures from simple precursors in a single step. Light-induced isomerisation, as seen in related hydroxychalcones, could also be explored as a method to influence subsequent biotransformations or reactivity. mdpi.com

Advanced Characterization of Nano-Structured Materials Derived from this compound

While not a traditional nanomaterial precursor, the functional groups of this compound make it an excellent candidate for creating or modifying nano-structured materials. Future research could explore its use in several ways:

Surface Functionalization : The compound can act as a ligand to functionalize the surface of nanoparticles (NPs), such as gold, silver, or magnetic iron oxide NPs. acs.org The hydroxyl and nitro groups can coordinate to the NP surface, imparting new chemical properties, improving dispersion, and serving as anchor points for further modification.

Precursor for Carbon Dots (CDs) : Carbon dots, a class of fluorescent nanoparticles, are often synthesized via hydrothermal treatment or pyrolysis of small organic molecules. mdpi.comnih.govnih.govmdpi.com this compound could serve as a novel precursor, potentially yielding CDs with unique optical and electronic properties due to the incorporated nitrogen and oxygen heteroatoms.

Component of Metal-Organic Frameworks (MOFs) : The molecule's structure is suitable for it to act as an organic linker in the synthesis of MOFs. MOFs are highly porous materials with applications in gas storage, separation, and catalysis. mdpi.comnih.govrsc.org Incorporating this linker could create MOFs with tailored pore environments and active sites for specific catalytic applications.

Advanced characterization techniques would be essential to understand these new materials.

| Nano-Structured Material | Potential Role of this compound | Advanced Characterization Techniques |

| Functionalized Nanoparticles | Surface ligand to modify catalytic or biological properties. | Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.net |

| Carbon Dots (CDs) | Carbon and heteroatom source during synthesis. | High-Resolution TEM, Photoluminescence Spectroscopy, Quantum Yield Measurement. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic linker to build the porous framework. | Single-Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD), Brunauer–Emmett–Teller (BET) surface area analysis. nih.gov |

Synergistic Research Across Chemistry, Materials Science, and Biomedical Fields

The true potential of this compound lies in interdisciplinary research. It is already known as a key intermediate in the synthesis of pharmaceuticals, including drugs for treating asthma and Alzheimer's disease, as well as in the production of dyes and agrochemicals. researchgate.netalfa-chemical.com

Future synergistic research could involve:

Medicinal Chemistry : Designing and synthesizing novel derivatives for specific biological targets. For example, its known activity as a xanthine (B1682287) oxidase inhibitor could be optimized through molecular modeling and targeted synthesis to develop new drugs for gout. biosynth.com

Materials Science : Incorporating the molecule into polymers to create functional materials. alfa-chemical.com These materials could have applications as advanced coatings, adhesives, or components in electronic devices.

Biomedical Engineering : Developing new biocompatible materials, such as drug-eluting polymers or functionalized nanoparticles for targeted drug delivery or bioimaging, using derivatives of this compound.

This cross-pollination of fields will be critical for translating fundamental chemical discoveries into practical, high-impact applications.

Q & A

Q. Q1. What are the established synthetic routes for 4'-Hydroxy-3'-nitroacetophenone, and how can reaction conditions be optimized?

A1. Synthesis typically involves nitration or functional group interconversion. For example:

- Stepwise nitration : Start with 4'-hydroxyacetophenone, followed by regioselective nitration at the 3'-position using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) to minimize over-nitration .

- Purification : Recrystallization from ethanol/water mixtures improves yield (mp 99–101°C, similar to chloro-nitro analogues) .

- Optimization : Monitor pH (ideally 4–6) to avoid side reactions, as seen in related acetophenone syntheses .

Q. Q2. How is the purity and structural identity of this compound validated in laboratory settings?

A2.

- Chromatography : Use GC with a thermal conductivity detector (column: 10% phase G1 on support S1A; temp: 170–220°C) to confirm ≥97% purity .

- Spectroscopy : Compare NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) with structurally related compounds like 4′-chloro-3′-nitroacetophenone .

- Melting point consistency : Deviations >2°C from literature values (e.g., 99–101°C) suggest impurities .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) caused by isomeric by-products?

A3.

- Derivatization : Convert intermediates to stable derivatives (e.g., N-oxides) for clearer NMR splitting patterns .

- 2D NMR : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, distinguishing between ortho/para nitro placement .

- Reference standards : Cross-validate with certified materials like 4′-hydroxy-3′-iodoacetophenone (δ 8.1 ppm for iodinated aryl protons) .

Q. Q4. What strategies mitigate by-product formation during the nitration of 4'-hydroxyacetophenone?

A4.

Q. Q5. How does this compound interact in solid-liquid phase equilibria, and what implications does this have for crystallization?

A5.

- Thermodynamic data : Refer to NIST-subscribed databases for ΔfusH (enthalpy of fusion) and solubility parameters in binary mixtures (e.g., ethanol/water) .

- Crystallization kinetics : Slow cooling (0.1°C/min) in ethanol yields larger crystals, reducing occluded solvents .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?

A6.

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .

- Storage : Keep in amber glass at 2–8°C to prevent photodegradation and nitro group instability .

- Disposal : Neutralize waste with 10% NaOH before incineration, adhering to EPA guidelines .

Advanced Applications

Q. Q7. How is this compound utilized in drug discovery, particularly as a pharmacophore precursor?

A7.

- Antifungal activity : Derivatives like 2',6'-dihydroxy-4'-methoxyacetophenone show MIC values <10 µg/mL against Candida spp. .

- Structural modification : Introduce substituents (e.g., trifluoromethyl) via Suzuki coupling to enhance bioavailability .

Q. Q8. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

A8.

- DFT calculations : Model charge distribution (Mulliken charges) to identify electrophilic centers (C-3′: +0.25 e) .

- Database tools : Leverage PubChem’s PISTACHIO and REAXYS to simulate reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.